Propanoic acid, 3,3,3-trifluoro-2-[[[(5-methyl-3-isoxazolyl)amino]carbonyl]amino]-2-(2,2,2-trifluoroethoxy)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms, an oxazole ring, and a carbamoyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, including the formation of the oxazole ring, introduction of the trifluoroethoxy group, and the final coupling with the ethyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: Another trifluoromethylated compound used in similar applications.
2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE: Known for its use in organic synthesis and as a reagent.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to the combination of its trifluoromethyl groups, oxazole ring, and carbamoyl group, which collectively impart distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C12H13F6N3O5 |
---|---|
Molecular Weight |
393.24 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate |
InChI |
InChI=1S/C12H13F6N3O5/c1-3-24-8(22)11(12(16,17)18,25-5-10(13,14)15)20-9(23)19-7-4-6(2)26-21-7/h4H,3,5H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
CISRTTKDDOSMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NOC(=C1)C)OCC(F)(F)F |
Origin of Product |
United States |
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